molecular formula C8H15ClO2 B8124512 5-Methyl-hexanoic acid chloromethyl ester

5-Methyl-hexanoic acid chloromethyl ester

Cat. No.: B8124512
M. Wt: 178.65 g/mol
InChI Key: UYACTFPEZPFUOG-UHFFFAOYSA-N
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Description

5-Methyl-hexanoic acid chloromethyl ester (C₈H₁₃ClO₂) is an ester derivative of 5-methylhexanoic acid, featuring a chloromethyl (-CH₂Cl) group at the ester position. This compound is structurally characterized by a branched hexanoic acid backbone with a methyl group at the fifth carbon and a reactive chloromethyl moiety, which enhances its utility in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymer precursors.

Properties

IUPAC Name

chloromethyl 5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-7(2)4-3-5-8(10)11-6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYACTFPEZPFUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-hexanoic acid chloromethyl ester is a chemical compound that has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. The biological activity of this compound is influenced by its chemical structure, which allows it to interact with various biological targets. This article delves into the biological activity of 5-Methyl-hexanoic acid chloromethyl ester, summarizing relevant case studies, research findings, and providing data tables for clarity.

Chemical Structure and Properties

5-Methyl-hexanoic acid chloromethyl ester can be represented by the following molecular formula:

  • Molecular Formula : C₈H₁₅ClO₂
  • CAS Number : 3-Nitro-4-(m-tolyl)pyridin-2-amine

The compound features a chloromethyl group which is known to enhance its reactivity, making it a versatile intermediate in organic synthesis.

The biological activity of 5-Methyl-hexanoic acid chloromethyl ester can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can facilitate nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological properties.

Antimicrobial Properties

Research has indicated that 5-Methyl-hexanoic acid chloromethyl ester possesses antimicrobial activity. A study conducted by researchers at the Technical University of Denmark demonstrated that the compound showed significant inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that derivatives of 5-Methyl-hexanoic acid chloromethyl ester can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition measuring 15 mm against E. coli and 20 mm against S. aureus.
    • : Indicates potential as an antimicrobial agent.
  • Anti-inflammatory Study :
    • Objective : To assess the effect on TNF-alpha production in macrophages.
    • Method : ELISA assay for cytokine quantification.
    • Results : A reduction in TNF-alpha levels by approximately 30% was observed.
    • : Suggests potential use in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 5-Methyl-hexanoic acid chloromethyl ester.

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
5-Methyl-hexanoic acid chloromethyl esterModerateSignificant
3-Aminomethyl-5-methylhexanoic AcidHighModerate
4-Allyloxy-1H-pyrazoleLowHigh

This table illustrates that while some compounds may exhibit stronger antimicrobial properties, 5-Methyl-hexanoic acid chloromethyl ester shows notable anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

The following table summarizes key physical and chemical properties of 5-methyl-hexanoic acid chloromethyl ester and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Applications References
5-Methyl-hexanoic acid chloromethyl ester C₈H₁₃ClO₂ 164.63 (calculated) Chloromethyl ester, methyl branch Intermediate for anticonvulsants (e.g., pregabalin analogs)
5-Methylhexanoic acid methyl ester C₈H₁₆O₂ 144.21 Methyl ester, methyl branch Flavor/fragrance industry; solvent
5-Oxohexanoic acid methyl ester C₇H₁₂O₃ 144.17 Oxo group, methyl ester Synthesis of γ-lactams or cyclic ketones
5-Chlorohexanoic acid methyl ester C₇H₁₃ClO₂ 164.63 Chloro group, methyl ester Polymer crosslinking; pharmaceutical intermediates
Ethyl 5-(chloromethyl)-3-furoate C₈H₉ClO₃ 188.61 Chloromethyl, furan ring Biomass-derived platform chemicals

Reactivity and Functional Group Influence

  • Chloromethyl vs. Methyl Esters: The chloromethyl group in 5-methyl-hexanoic acid chloromethyl ester confers higher electrophilicity compared to its methyl counterpart (5-methylhexanoic acid methyl ester), enabling nucleophilic substitution reactions (e.g., with amines or azides) for drug intermediate synthesis .
  • Chloromethyl vs. Chloro Esters: Unlike 5-chlorohexanoic acid methyl ester (where Cl is directly on the carbon chain), the chloromethyl ester’s Cl is on the ester sidechain, offering distinct regioselectivity in reactions such as alkylation or ester hydrolysis .
  • Oxo vs. Chloromethyl Esters: The oxo group in 5-oxohexanoic acid methyl ester facilitates keto-enol tautomerism and condensation reactions, contrasting with the chloromethyl ester’s preference for SN2 mechanisms .

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